Aplysamine-1

Description

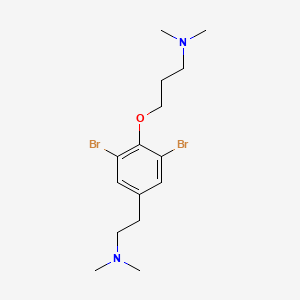

Structure

3D Structure

Properties

Molecular Formula |

C15H24Br2N2O |

|---|---|

Molecular Weight |

408.17 g/mol |

IUPAC Name |

3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C15H24Br2N2O/c1-18(2)7-5-9-20-15-13(16)10-12(11-14(15)17)6-8-19(3)4/h10-11H,5-9H2,1-4H3 |

InChI Key |

LWENJEAGCYZOBC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCOC1=C(C=C(C=C1Br)CCN(C)C)Br |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aplysamine, Aplysamine-1 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Characterization of Aplysamine-1 from Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overview of Marine Sponges as a Source of Bioactive Compounds

Marine sponges, belonging to the phylum Porifera, are among the most prolific sources of novel, biologically active secondary metabolites. These sessile, filter-feeding organisms have developed a remarkable chemical arsenal for defense, communication, and reproduction, leading to the discovery of thousands of unique natural products. Many of these compounds possess complex chemical structures and exhibit potent pharmacological activities, making them invaluable leads in the development of new therapeutic agents.

Introduction to Bromotyrosine Alkaloids

Within the vast chemical diversity of sponge-derived natural products, bromotyrosine alkaloids represent a significant and well-studied class of compounds. These metabolites are biosynthetically derived from the amino acid tyrosine and are characterized by the presence of one or more bromine atoms on the aromatic ring. The order Verongida is particularly renowned for producing a wide array of these halogenated compounds, which exhibit a broad spectrum of biological activities, including antimicrobial, cytotoxic, and enzyme-inhibitory properties.

Aplysamine-1: A Promising Bromotyrosine Derivative

Aplysamine-1 is a bromotyrosine-derived secondary metabolite that has garnered interest due to its unique structure and biological activity. As a member of the bromotyramine class of compounds, its discovery has contributed to the understanding of the chemical ecology of marine sponges and has provided a novel scaffold for medicinal chemistry exploration. This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and biological characterization of Aplysamine-1.

Discovery and Isolation of Aplysamine-1

Source Organism

Aplysamine-1 was first isolated from an Australian marine sponge of the genus Aplysina[1][2][3]. The specimen was collected by SCUBA diving at a depth of 10 meters off the coast of South Durras, New South Wales, Australia[3]. Sponges of the genus Pseudoceratina and Suberea have also been reported as sources of Aplysamine-1[4].

Extraction Protocol

The collected sponge material was diced and preserved in ethanol at -3°C. The ethanol extract, which exhibited potent antibiotic activity, was the starting point for the isolation of Aplysamine-1. The ethanolic extract was decanted and concentrated under reduced pressure to yield a crude extract which was then subjected to further purification[3].

Chromatographic Purification

The initial purification of the crude extract involved solvent partitioning. The detailed chromatographic separation to isolate Aplysamine-1 is outlined in the experimental workflow diagram below. The process typically involves a combination of normal-phase and reverse-phase chromatography techniques to separate compounds based on their polarity.

Structure Elucidation

The structure of Aplysamine-1 was determined through a combination of spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy[3].

Mass Spectrometry Analysis

Electron Impact Mass Spectrometry (EIMS) of Aplysamine-1 revealed a characteristic isotopic cluster of ions, indicating the presence of two bromine atoms. The molecular formula was determined to be C15H24Br2N2O by accurate mass measurement[3][4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were instrumental in elucidating the connectivity of the atoms in Aplysamine-1. The chemical shifts and coupling constants provided detailed information about the aromatic and aliphatic portions of the molecule[3].

Final Structure

Based on the comprehensive spectroscopic analysis, the structure of Aplysamine-1 was established as 3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]-N,N-dimethylpropan-1-amine[4].

Physicochemical Properties

The key physicochemical properties of Aplysamine-1 are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C15H24Br2N2O | [4] |

| Molecular Weight | 408.17 g/mol | [4] |

| Appearance | Not reported in detail | |

| Solubility | Soluble in methanol and other polar organic solvents | [3] |

Biological Activity and Mechanism of Action

Histamine H3 Receptor Antagonism

Aplysamine-1 has been identified as a potent antagonist of the histamine H3 receptor. It exhibits a high binding affinity for the human H3 receptor with a Ki value of 30 ± 4 nM[5]. The histamine H3 receptor is primarily expressed in the central nervous system and acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters. Antagonists of this receptor are of interest for the treatment of various neurological disorders.

| Biological Target | Activity | Value | Reference |

| Human Histamine H3 Receptor | Antagonist (Ki) | 30 ± 4 nM | [5] |

Signaling Pathway of the Histamine H3 Receptor

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, as an antagonist, Aplysamine-1 blocks the binding of histamine to the H3 receptor, thereby inhibiting this signaling cascade. The receptor can also modulate other downstream pathways, including the MAPK and PI3K/Akt pathways.

Other Reported Biological Activities

While the primary characterized activity of Aplysamine-1 is its H3 receptor antagonism, other bromotyrosine alkaloids from Aplysina species are known to possess antibiotic properties[3]. However, in the initial discovery, Aplysamine-1 itself did not show significant activity against several test bacteria or fungi[3]. Further screening against a broader range of pathogens and cancer cell lines is warranted to fully explore its therapeutic potential.

Experimental Protocols

General Experimental Procedures

All solvents used for extraction and chromatography should be of analytical or HPLC grade. NMR spectra are typically recorded on high-field spectrometers (e.g., 400 MHz or higher) using deuterated solvents. Mass spectra are obtained using high-resolution mass spectrometers.

Extraction and Isolation of Aplysamine-1

-

Extraction: A specimen of Aplysina sp. (approximately 250 g wet weight) is diced and immediately immersed in ethanol (2 L) and stored at -3°C. The ethanol is decanted and concentrated under reduced pressure to yield a dark, viscous oil.

-

Solvent Partitioning: The crude extract is partitioned between ethyl acetate and water. The aqueous layer, containing the more polar compounds, is retained.

-

Initial Chromatography: The aqueous fraction is subjected to column chromatography on a non-polar stationary phase (e.g., C18) with a gradient of water and methanol to perform an initial separation.

-

Size-Exclusion Chromatography: Fractions containing Aplysamine-1 are further purified by size-exclusion chromatography on Sephadex LH-20, eluting with methanol.

-

High-Performance Liquid Chromatography (HPLC): The final purification is achieved by reverse-phase HPLC using a C18 column and a mobile phase of 20% water in methanol[3].

Spectroscopic Analysis

-

Mass Spectrometry: High-resolution electron impact mass spectrometry (HREIMS) is used to determine the exact mass and molecular formula of the isolated compound.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded in a deuterated solvent (e.g., CD₃OD).

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded in the same deuterated solvent to identify all carbon environments in the molecule.

The following tables summarize the reported spectroscopic data for Aplysamine-1[3].

Table 2: ¹H NMR Spectroscopic Data for Aplysamine-1 (in CD₃OD)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 2', 6' | 7.35 | s | |

| 7 | 2.85 | t | 7.0 |

| 8 | 2.65 | t | 7.0 |

| N(CH₃)₂ (on ethyl) | 2.30 | s | |

| 3 | 4.05 | t | 6.0 |

| 2 | 2.00 | p | 6.0 |

| 1 | 2.50 | t | 6.0 |

| N(CH₃)₂ (on propyl) | 2.25 | s |

Table 3: ¹³C NMR Spectroscopic Data for Aplysamine-1 (in CD₃OD)

| Position | δ (ppm) |

| 1' | 139.5 |

| 2', 6' | 133.0 |

| 3', 5' | 116.0 |

| 4' | 154.0 |

| 7 | 61.0 |

| 8 | 36.0 |

| N(CH₃)₂ (on ethyl) | 45.5 |

| 1 | 58.0 |

| 2 | 27.0 |

| 3 | 70.0 |

| N(CH₃)₂ (on propyl) | 45.5 |

Table 4: Mass Spectrometry Data for Aplysamine-1

| Ion | m/z (relative intensity) |

| [M]+ | 408 (not observed) |

| [M - CH₂N(CH₃)₂]+ | 350 (10) |

| [M - C₃H₆N(CH₃)₂]+ | 322 (5) |

| C₈H₇Br₂O | 280 (100) |

| C₇H₅Br₂ | 247 (40) |

Conclusion and Future Perspectives

Aplysamine-1, a bromotyrosine alkaloid from the marine sponge Aplysina sp., represents an interesting natural product with potent and selective activity as a histamine H3 receptor antagonist. Its discovery highlights the value of marine invertebrates as a source of novel chemical scaffolds for drug discovery. The detailed isolation and characterization protocols provided in this guide serve as a valuable resource for researchers in the field of natural products chemistry and pharmacology.

Future research on Aplysamine-1 could focus on several key areas:

-

Total Synthesis: Development of an efficient total synthesis route would enable the preparation of larger quantities of Aplysamine-1 for further biological evaluation and the synthesis of novel analogs with improved pharmacological properties.

-

Expanded Biological Screening: A comprehensive screening of Aplysamine-1 against a wider range of biological targets, including various cancer cell lines, pathogenic microorganisms, and other GPCRs, could reveal additional therapeutic applications.

-

In Vivo Studies: Preclinical in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of Aplysamine-1 as a potential therapeutic agent for neurological disorders.

References

Aplysamine-1: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aplysamine-1, a brominated tyrosine-derived alkaloid isolated from marine sponges of the Pseudoceratina genus, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the current knowledge regarding its chemical structure and stereochemical properties. While the planar structure of Aplysamine-1 is well-established, its three-dimensional arrangement remains to be elucidated. This document summarizes the available spectroscopic data, details a generalized experimental protocol for its isolation and structural characterization, and provides visual representations of the experimental workflow. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, marine biotechnology, and drug discovery.

Chemical Structure

Aplysamine-1 is a secondary metabolite characterized by a dibrominated phenolic core ether-linked to a dimethylaminopropoxy chain and bearing a dimethylaminoethyl substituent on the aromatic ring.

Systematic Name: 3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]-N,N-dimethylpropan-1-amine[1]

Table 1: Chemical and Physical Properties of Aplysamine-1 [1]

| Property | Value |

| Molecular Formula | C₁₅H₂₄Br₂N₂O |

| Molecular Weight | 408.17 g/mol |

| Exact Mass | 406.02554 Da |

| InChI | InChI=1S/C15H24Br2N2O/c1-18(2)7-5-9-20-15-13(16)10-12(11-14(15)17)6-8-19(3)4/h10-11H,5-9H2,1-4H3 |

| InChIKey | LWENJEAGCYZOBC-UHFFFAOYSA-N |

| SMILES | CN(C)CCCOC1=C(C=C(C=C1Br)CCN(C)C)Br |

Stereochemistry

A critical aspect of any natural product's characterization is the determination of its stereochemistry, as this profoundly influences its biological activity. Based on the established planar structure of Aplysamine-1, there are no apparent chiral centers (a carbon atom attached to four different substituent groups). The molecule is composed of a symmetrical dibromophenoxy ring and two flexible side chains. The absence of stereogenic centers suggests that Aplysamine-1 is likely an achiral molecule.

To date, the scientific literature has not reported any stereochemical studies on Aplysamine-1, such as chiral separation or analysis of optical activity. Therefore, it is presumed to exist as a single, achiral compound.

Spectroscopic Data

The structural elucidation of Aplysamine-1, like other marine natural products, relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule. For Aplysamine-1, HRMS would confirm the molecular formula C₁₅H₂₄Br₂N₂O. Tandem Mass Spectrometry (MS/MS) provides valuable information about the molecule's fragmentation pattern, which aids in confirming its structural connectivity. The fragmentation of Aplysamine-1 has been analyzed, providing insights into its structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Aplysamine-1 (based on related compounds and general chemical shift principles)

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| 1 | ~152 | - |

| 2, 6 | ~118 | 7.4 (s, 2H) |

| 3, 5 | ~135 | - |

| 4 | ~130 | - |

| 7 | ~35 | 2.8 (t, 2H) |

| 8 | ~60 | 2.5 (t, 2H) |

| 9, 10 | ~45 | 2.3 (s, 6H) |

| 1' | ~68 | 4.1 (t, 2H) |

| 2' | ~28 | 2.1 (m, 2H) |

| 3' | ~58 | 2.6 (t, 2H) |

| 4', 5' | ~45 | 2.4 (s, 6H) |

Note: These are predicted values and require experimental verification.

Experimental Protocols

The isolation and structural elucidation of Aplysamine-1 from its natural source, the marine sponge Pseudoceratina verrucosa, involves a multi-step process.[3][4]

Isolation and Purification of Aplysamine-1

The following diagram outlines a typical workflow for the isolation and purification of Aplysamine-1.

References

The Biosynthetic Pathway of Aplysamine-1 in Aplysina Sponges: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Aplysamine-1, a bromotyrosine-derived secondary metabolite found in marine sponges of the genus Aplysina. This document outlines the putative enzymatic steps, summarizes quantitative data on related compounds, and provides detailed experimental protocols for pathway elucidation.

Proposed Biosynthetic Pathway of Aplysamine-1

The biosynthesis of Aplysamine-1 is believed to originate from the amino acid L-phenylalanine. The proposed pathway involves a series of enzymatic modifications, including hydroxylation, bromination, decarboxylation, and amidation. While the complete enzymatic machinery has yet to be fully characterized in Aplysina species, a putative pathway can be constructed based on known biochemical transformations and the structures of isolated intermediates and final products.

The initial precursor is L-phenylalanine, which is hydroxylated to form L-tyrosine.[1] This is followed by a two-step bromination of the aromatic ring of L-tyrosine, catalyzed by a vanadium-dependent halogenase, to yield 3,5-dibromo-L-tyrosine. Subsequently, a decarboxylase is thought to convert 3,5-dibromo-L-tyrosine to 3,5-dibromotyramine. The final step in the formation of Aplysamine-1 is likely an amidation reaction.[2]

Quantitative Data

While specific quantitative data for Aplysamine-1 in the tissue of Aplysina species is not extensively documented, studies have quantified related bromotyrosine alkaloids, which can accumulate to significant levels, sometimes exceeding 10% of the sponge's dry weight.[1][3][4][5] Aplysamine-1 has been identified as a component of the exometabolome of Aplysina cavernicola, with the total major brominated exometabolites accounting for up to 1.0 ± 0.3% w/w of the concentrated seawater extract.[6]

| Compound | Species | Concentration (mg/g dry weight) | Location/Notes |

| Aplysamine-1 | Aplysina cavernicola | Not specified, but detected in exometabolome | The total of major brominated exometabolites was up to 1.0 ± 0.3% w/w of the concentrated seawater extract.[6] |

| Aplysinamisin-1 | Aplysina aerophoba | Varies by region (e.g., ~15-25 mg/g in Tenerife, ~5-15 mg/g in Cap de Creus) | Concentrations show significant spatial variation.[7] |

| Aplysina cavernicola | Up to 10% of dry weight (for total brominated isoxazoline alkaloids) | A major deterrent constituent.[1][3][4] | |

| Aerophobin-2 | Aplysina aerophoba | Varies by region and sampling site | One of the four major brominated alkaloids.[7] |

| Aplysina aerophoba | Up to 10% of dry weight (for total brominated isoxazoline alkaloids) | A major deterrent constituent.[1][3][4] | |

| Isofistularin-3 | Aplysina aerophoba | Varies by region (e.g., ~20-35 mg/g in Tenerife, ~5-15 mg/g in Cap de Creus) | Concentrations show significant spatial variation.[7] |

| Aplysina aerophoba | Up to 10% of dry weight (for total brominated isoxazoline alkaloids) | A major deterrent constituent.[1][3][4] | |

| Aerothionin | Aplysina cavernicola | Up to 10% of dry weight (for total brominated isoxazoline alkaloids) | A major deterrent constituent.[1][3][4] |

Experimental Protocols

The elucidation of the biosynthetic pathway of Aplysamine-1 requires a multi-faceted approach, combining radiolabelling studies, enzyme assays, and metagenomic analysis.

Radiolabelling Experiment to Trace Precursors

This protocol is adapted from methodologies used for tracing biosynthetic pathways in marine sponges.[2][8]

References

- 1. Chemical defense of Mediterranean sponges Aplysina cavernicola and Aplysina aerophoba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. vliz.be [vliz.be]

- 5. Activated chemical defense in aplysina sponges revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diving into the Molecular Diversity of Aplysina cavernicola’s Exometabolites: Contribution of Bromo-Spiroisoxazoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relevant Spatial Scales of Chemical Variation in Aplysina aerophoba [mdpi.com]

- 8. Biosynthesis in marine sponges: the radiolabelling strikes back [agris.fao.org]

Physical and chemical properties of Aplysamine-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplysamine-1 is a bromotyrosine-derived secondary metabolite first isolated from the marine sponge Pseudoceratina verrucosa.[1][2] As a member of the bromotyrosine alkaloid family, it has garnered interest within the scientific community for its notable biological activity. This technical guide provides a detailed overview of the physical and chemical properties of Aplysamine-1, along with experimental methodologies and an exploration of its role as a histamine H3 receptor antagonist.

Physical and Chemical Properties

Aplysamine-1 is a solid powder at room temperature and is soluble in Dimethyl sulfoxide (DMSO).[1] Comprehensive quantitative data for Aplysamine-1 is summarized in the tables below.

Table 1: General and Physical Properties of Aplysamine-1

| Property | Value | Source |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage Conditions | Dry, dark; 0-4°C (short-term), -20°C (long-term) | [1] |

Table 2: Chemical Identifiers and Molecular Characteristics of Aplysamine-1

| Identifier/Characteristic | Value | Source |

| Molecular Formula | C15H24Br2N2O | [3] |

| Molecular Weight | 408.17 g/mol | [3] |

| Exact Mass | 408.02349 Da | [3] |

| IUPAC Name | 3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]-N,N-dimethylpropan-1-amine | [3] |

| CAS Number | 159026-30-9 | [3] |

| PubChem CID | 362025 | [3] |

| ChEMBL ID | CHEMBL380697 | [3] |

| SMILES | CN(C)CCCOC1=C(C=C(C=C1Br)CCN(C)C)Br | [3] |

Table 3: Spectroscopic Data for Aplysamine-1

| Spectroscopy | Data | Source |

| Mass Spectrometry | The FABMS showed an isotopic cluster of MH+ ions at m/z 490, 492, and 494, consistent with two bromine atoms. High-resolution FABMS determined the molecular formula to be C15H19Br2N5O4. | [1] |

| ¹H-NMR | The ¹H-NMR spectrum revealed characteristic signals of a spirocyclohexadiene-isoxazole ring at δ 4.08 (1H, s, H-1), 6.40 (1H, s, H-5), and 3.09, 3.75 (two d, 1H each, J = 18 Hz). | [1] |

| ¹³C-NMR | The ¹³C-NMR data for a related compound, aplysamine 7, showed signals referenced to residual DMSO-d6 at δC 39.52 ppm. | [4] |

| Infrared (IR) | Not explicitly detailed in the provided search results. |

Experimental Protocols

Isolation of Aplysamine-1 from Pseudoceratina verrucosa

The isolation of Aplysamine-1, along with other bromotyrosine alkaloids, from the marine sponge Pseudoceratina verrucosa is a multi-step process involving extraction and chromatographic separation. The general workflow is as follows:

-

Extraction : The sponge specimen is extracted with methanol (MeOH).

-

Solvent Partitioning : The MeOH extract is partitioned between dichloromethane (CH₂Cl₂) and water (H₂O). The aqueous layer is subsequently extracted with n-butanol (n-BuOH).

-

Chromatography :

-

The butanol extracts are first subjected to chromatography on a Sephadex LH-20 column using a CH₂Cl₂/MeOH (1:1) solvent system.

-

Further purification is achieved through silica gel column chromatography with an ethyl acetate/butanone mixture containing increasing amounts of formic acid and water.[1]

-

Total Synthesis of Aplysamine-1

Aplysamine-1 has been successfully synthesized from commercially available tyramine. The overall yield for the synthesis is reported to be 22% over 6 steps.[1] While the detailed step-by-step protocol is not available in the provided search results, the synthesis of related purpurealidin analogs involved the bromination of tyramine, followed by tert-butyloxycarbonyl (Boc) protection of the amino moiety.[5]

Biological Activity and Signaling Pathway

Aplysamine-1 is a potent antagonist of the histamine H3 receptor, exhibiting a high binding affinity for the human H3 receptor with a Ki of 30+/-4 nM.[6] The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o protein. As an antagonist, Aplysamine-1 blocks the receptor, thereby inhibiting the downstream signaling cascade that is normally initiated by the binding of histamine.

The antagonism of the H3 receptor by Aplysamine-1 is expected to lead to the following downstream effects:

-

Increased cAMP Levels : By blocking the Gi/o-coupled H3 receptor, Aplysamine-1 prevents the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Neurotransmitter Release : H3 receptors act as presynaptic autoreceptors and heteroreceptors, and their blockade can enhance the release of various neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine.

Histamine H3 Receptor Binding Assay Protocol

The affinity of Aplysamine-1 for the histamine H3 receptor can be determined using a radioligand binding assay. A general protocol is as follows:

-

Membrane Preparation : Membranes from cells expressing the human histamine H3 receptor are prepared.

-

Incubation : The membranes are incubated with a radiolabeled H3 receptor agonist (e.g., [³H]-N-α-methylhistamine) and varying concentrations of the competing ligand (Aplysamine-1).

-

Separation : Bound and free radioligand are separated by filtration.

-

Quantification : The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis : The Ki value, representing the binding affinity of Aplysamine-1, is calculated from the competition binding data.[6][7]

Conclusion

Aplysamine-1 stands out as a marine-derived natural product with significant potential in drug discovery, primarily due to its potent antagonism of the histamine H3 receptor. This guide has provided a consolidated resource on its known physical and chemical properties, methodologies for its procurement, and its mechanism of action. Further research into the detailed spectral characteristics and the development of a more streamlined total synthesis protocol will be crucial for advancing the therapeutic applications of Aplysamine-1 and its analogs. The exploration of its downstream signaling effects will also be vital in elucidating its full pharmacological profile.

References

- 1. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of novel purpurealidin analogs and evaluation of their effect on the cancer-relevant potassium channel KV10.1 | PLOS One [journals.plos.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of novel purpurealidin analogs and evaluation of their effect on the cancer-relevant potassium channel KV10.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aplysamine-1 and related analogs as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Using UHPLC–MS profiling for the discovery of new sponge-derived metabolites and anthelmintic screening of the NatureBank bromotyrosine library - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Activity Screening of Aplysamine-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplysamine-1 is a brominated tyrosine-derived alkaloid first isolated from a marine sponge. As a marine natural product, it represents a potential starting point for drug discovery efforts. This technical guide provides a summary of the initial biological activity screening of Aplysamine-1, with a focus on its known molecular target and a guide to the broader screening assays typically employed for a compound at this stage of development. While comprehensive public data on a wide-range screening of Aplysamine-1 is limited, this document consolidates the available information and presents standardized protocols for key assays.

Known Biological Activity: Histamine H3 Receptor Antagonism

The most significant reported biological activity of Aplysamine-1 is its high-affinity binding to the human histamine H3 receptor (hH3R).[1] The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, modulating the release of various neurotransmitters.

Quantitative Data: Receptor Binding Affinity

The binding affinity of Aplysamine-1 for the human histamine H3 receptor has been determined through radioligand binding assays.

| Compound | Receptor | Assay Type | Radioligand | Ki (nM) |

| Aplysamine-1 | Human Histamine H3 | Radioligand Competition | [3H]-Nα-methylhistamine | 30 ± 4 |

Table 1: Binding Affinity of Aplysamine-1 for the Human Histamine H3 Receptor.[1]

Signaling Pathway

Aplysamine-1 acts as an antagonist at the H3 receptor, thereby blocking the constitutive activity of the receptor and the effects of agonists like histamine. This leads to an increase in the synthesis and release of histamine and other neurotransmitters, a mechanism of interest for potential therapeutic applications in cognitive and sleep-wake disorders.

Experimental Protocol: Histamine H3 Receptor Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of a test compound like Aplysamine-1 to the human histamine H3 receptor.

Materials:

-

Membranes: Cell membranes prepared from HEK-293 cells stably expressing the recombinant human histamine H3 receptor.

-

Radioligand: [3H]-Nα-methylhistamine (specific activity ~80 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Non-specific Binding Control: Thioperamide (10 µM).

-

Test Compound: Aplysamine-1, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well plates.

Procedure:

-

Preparation of Reaction: In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (final concentration ~1 nM), and 50 µL of either assay buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

-

Incubation: Add 50 µL of the membrane preparation (containing 15-20 µg of protein) to each well to initiate the binding reaction. Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 300 µL of ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Broad Biological Activity Screening (Representative)

While extensive public data for Aplysamine-1 is unavailable, a typical initial screening cascade for a novel natural product would involve assessing its effects on cell viability (cytotoxicity) and its interaction with a panel of enzymes. The following sections provide an overview and representative protocols for these assays.

Cytotoxicity Screening

Cytotoxicity assays are crucial for identifying potential anticancer activity and for assessing the general toxicity of a compound. A standard approach is to screen the compound against a panel of human cancer cell lines.

Representative Data (Hypothetical):

| Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast Cancer | > 50 |

| MDA-MB-231 | Breast Cancer | 35.2 |

| A549 | Lung Cancer | 42.8 |

| HCT116 | Colon Cancer | > 50 |

| HeLa | Cervical Cancer | 28.1 |

Table 2: Representative Cytotoxicity Data for Aplysamine-1 against a Panel of Human Cancer Cell Lines.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

-

Cell Lines: A panel of human cancer cell lines.

-

Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

-

Solubilizing Agent: Dimethyl sulfoxide (DMSO).

-

96-well plates.

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Aplysamine-1 (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme Inhibition Screening

Enzyme inhibition assays are performed to identify specific molecular targets of a compound. A broad screening would involve a panel of enzymes relevant to various diseases. Related compounds like Aplysamine-4 have shown anticholinesterase activity, and Aplysamine-6 inhibits isoprenylcysteine carboxyl methyltransferase (Icmt).[2]

Representative Data (Hypothetical):

| Enzyme Target | Therapeutic Area | % Inhibition at 10 µM | IC50 (µM) |

| Acetylcholinesterase | Alzheimer's Disease | 15% | > 100 |

| Cyclooxygenase-2 (COX-2) | Inflammation | 8% | > 100 |

| Cathepsin B | Cancer | 25% | 45.6 |

| Tyrosine Kinase (e.g., EGFR) | Cancer | 5% | > 100 |

Table 3: Representative Enzyme Inhibition Screening Data for Aplysamine-1.

References

The Pharmacological Profile of Aplysamine-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aplysamine-1, a brominated tyrosine-derived natural product isolated from marine sponges, has been identified as a potent antagonist of the histamine H3 receptor (H3R). This technical guide provides a comprehensive overview of the known pharmacological properties of Aplysamine-1, with a focus on its receptor binding affinity, mechanism of action, and the experimental methodologies used for its characterization. All available quantitative data has been summarized, and relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this marine-derived compound for research and drug development purposes.

Introduction

Marine organisms are a prolific source of structurally novel and biologically active secondary metabolites. Aplysamine-1 is a marine natural product that has garnered interest for its specific interaction with the histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS). As an H3R antagonist, Aplysamine-1 holds potential for modulating the release of various neurotransmitters, making it a valuable lead compound for the development of therapeutics targeting neurological and psychiatric disorders.

Quantitative Pharmacological Data

The primary pharmacological activity of Aplysamine-1 identified to date is its high-affinity binding to the human histamine H3 receptor. The compound was also screened for activity at the rat H3 receptor, though quantitative data for the latter is not publicly available.

| Parameter | Receptor | Value | Reference |

| Ki (inhibition constant) | Human Histamine H3 Receptor | 30 ± 4 nM | [1][2] |

| Activity | Rat Histamine H3 Receptor | Screened, potent antagonist | [1][2] |

Mechanism of Action and Signaling Pathway

Aplysamine-1 functions as an antagonist at the histamine H3 receptor. The H3R is constitutively active and is coupled to Gαi/o proteins.[3] As an antagonist, Aplysamine-1 blocks the binding of the endogenous agonist, histamine, to the receptor. This action inhibits the Gαi/o-mediated signaling cascade.

The canonical signaling pathway for the histamine H3 receptor involves the following steps upon activation by an agonist, which is inhibited by an antagonist like Aplysamine-1:

-

Agonist Binding: Histamine binds to the H3 receptor.

-

G Protein Activation: The receptor activates the associated Gαi/o protein, causing the exchange of GDP for GTP on the Gα subunit and its dissociation from the Gβγ dimer.

-

Downstream Effector Modulation: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4]

-

Neurotransmitter Release Inhibition: The H3 receptor acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, and its activation inhibits the release of histamine and other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[3]

By antagonizing the H3 receptor, Aplysamine-1 disinhibits this pathway, leading to an increase in the synthesis and release of histamine and other neurotransmitters in the CNS.

References

- 1. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]

- 2. Aplysamine-1 and related analogs as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of Aplysamine-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Aplysamine-1, a bromotyrosine-derived marine natural product, has emerged as a compound of significant interest in the field of pharmacology. Exhibiting a range of biological activities, its precise mechanism of action, particularly in the context of cancer therapeutics, is an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of Aplysamine-1's mechanism of action, with a focus on its pro-apoptotic effects in triple-negative breast cancer (TNBC). The information presented herein is intended to serve as a valuable resource for researchers dedicated to advancing the development of novel therapeutic agents.

Quantitative Data Summary

The cytotoxic and pro-apoptotic activities of Aplysamine-1 and its closely related analogue, Aplysinamisine I, have been evaluated in triple-negative breast cancer cell lines. The following table summarizes the key quantitative data from these studies.

| Compound | Cell Line | Assay Type | Metric | Value | Reference |

| Aplysinamisine I | MDA-MB-468 (3D Spheroids) | Apoptosis (Caspase 3/7 cleavage) | IC₅₀ | 2.9 ± 0.28 µM (at 24h) | [1] |

| Aplysinamisine I | MDA-MB-231 & MDA-MB-468 | 2D Cytotoxicity | IC₅₀ | >80 µM (at 72h) | [1] |

| Aplysamine-1 | Human Histamine H3 Receptor | Radioligand Binding Assay | Kᵢ | 30 ± 4 nM | [2] |

Mechanism of Action: Induction of Apoptosis in Triple-Negative Breast Cancer

Recent studies on Aplysinamisine I, a compound structurally similar to Aplysamine-1, have shed light on a potent pro-apoptotic mechanism in TNBC cells, particularly when grown in three-dimensional (3D) spheroid models which more closely mimic in vivo tumors.[1]

Proposed Signaling Pathway

Proteomic analysis of TNBC spheroids treated with Aplysinamisine I suggests a potential mechanism involving the inhibition of nucleophosmin (NPM1).[1] NPM1 is a multifunctional protein implicated in ribosome biogenesis, DNA repair, and the suppression of apoptosis. Its overexpression in cancer cells is often associated with chemoresistance. The inhibition of NPM1 by Aplysamine-1 could lead to the activation of apoptotic pathways. While initial studies have shown a modest decrease in nucleophosmin expression, this remains a compelling hypothesis for the compound's mode of action.[1]

The induction of apoptosis is executed through the activation of effector caspases, such as caspase-3 and caspase-7.[1][3] This activation is a hallmark of the apoptotic cascade and leads to the cleavage of key cellular substrates, ultimately resulting in programmed cell death.

Figure 1: Hypothesized signaling pathway of Aplysamine-1 inducing apoptosis via inhibition of Nucleophosmin.

Experimental Protocols

Detailed methodologies for the key experiments cited in the investigation of Aplysamine-1's mechanism of action are provided below.

3D Spheroid Multi-parametric Cytotoxicity Assay

This assay is designed to simultaneously measure apoptosis, viability, and membrane integrity in 3D cell cultures.

Materials:

-

Triple-negative breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)

-

Ultra-low attachment 96-well plates

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Aplysamine-1 or related compounds

-

Hoechst 33342 stain (for DNA content/viability)

-

7-Aminoactinomycin D (7-AAD) stain (for membrane integrity)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) for fixation

-

High-content imaging system

Procedure:

-

Cell Seeding: Seed TNBC cells into ultra-low attachment 96-well plates at a density that promotes the formation of single spheroids of a consistent size within 24-48 hours.

-

Spheroid Formation: Allow cells to aggregate and form spheroids overnight in a humidified incubator at 37°C and 5% CO₂.

-

Compound Treatment: Treat the spheroids with a serial dilution of Aplysamine-1 or control compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated spheroids for the desired time period (e.g., 24 hours).

-

Staining:

-

Add the Caspase-Glo® 3/7 3D reagent directly to the wells containing spheroids, following the manufacturer's protocol.[4][5] This reagent lyses the cells and contains a substrate for caspase-3 and -7, producing a luminescent signal proportional to caspase activity.

-

Alternatively, for imaging-based analysis, add a staining cocktail containing Hoechst 33342 and 7-AAD to the wells and incubate for 3 hours.[1]

-

-

Fixation (for imaging): Gently wash the spheroids with PBS and then fix with 4% PFA.

-

Data Acquisition:

-

Data Analysis: Analyze the luminescent signal or image data to quantify caspase activity (apoptosis), nuclear intensity (viability), and 7-AAD positive cells (loss of membrane integrity).

Figure 2: Experimental workflow for the 3D spheroid multi-parametric cytotoxicity assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

TNBC cell lines

-

Standard 96-well flat-bottom plates

-

Cell culture medium

-

Aplysamine-1 or related compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed TNBC cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of Aplysamine-1 or control compounds.

-

Incubation: Incubate the cells for the desired duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[8][9] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Histamine H3 Receptor Antagonism

In addition to its anti-cancer properties, Aplysamine-1 has been identified as a potent antagonist of the histamine H3 receptor, with a high binding affinity (Ki = 30 ± 4 nM) for the human receptor.[2] The H3 receptor is primarily expressed in the central nervous system and acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters.[10] Antagonism of the H3 receptor leads to an increased release of these neurotransmitters, resulting in stimulant and nootropic effects.[10] This dual activity of Aplysamine-1 suggests its potential for development in both oncology and neurology.

Conclusion

Aplysamine-1 presents a compelling profile as a bioactive marine natural product with multifaceted therapeutic potential. Its ability to induce apoptosis in triple-negative breast cancer, a particularly aggressive and difficult-to-treat malignancy, highlights its promise in oncology. The hypothesized mechanism involving the inhibition of nucleophosmin provides a clear avenue for further investigation. Concurrently, its potent antagonism of the histamine H3 receptor opens up possibilities for its application in neurological disorders. The experimental protocols detailed in this guide provide a solid foundation for researchers to further elucidate the intricate mechanisms of Aplysamine-1 and to explore its full therapeutic potential. Continued research into the signaling pathways modulated by this fascinating molecule is crucial for its translation into clinical applications.

References

- 1. The Marine Natural Compound Aplysinamisine I Selectively Induces Apoptosis and Exhibits Synergy with Taxol™ in Triple-Negative Breast Cancer Spheroids [mdpi.com]

- 2. Aplysamine-1 and related analogs as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 4. promega.com [promega.com]

- 5. promega.com [promega.com]

- 6. Caspase-Glo® 3/7 3D Assay [promega.sg]

- 7. eastport.cz [eastport.cz]

- 8. researchhub.com [researchhub.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

Aplysamine-1: A Technical Guide to its Function as a Histamine H3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Aplysamine-1, a marine natural product, and its significant activity as a histamine H3 receptor (H3R) antagonist. This document synthesizes the available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Aplysamine-1 is a brominated tyrosine-derived metabolite originally isolated from marine sponges of the genus Aplysina.[1] Subsequent research has identified it as a potent antagonist of the histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[2] The H3 receptor acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine.[3] It also functions as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.[4][5] Due to this regulatory role, H3R antagonists are being actively investigated for their therapeutic potential in a range of neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia.[3][6] Aplysamine-1 represents a valuable non-imidazole scaffold for the design and development of novel H3R-targeting therapeutics.

Quantitative Pharmacological Data

The primary pharmacological parameter reported for Aplysamine-1 is its binding affinity for the human histamine H3 receptor. This data is summarized in the table below. To date, specific functional data, such as IC50 or pA2 values from functional assays, for Aplysamine-1 have not been reported in the cited literature.

Table 1: Binding Affinity of Aplysamine-1 at the Human Histamine H3 Receptor

| Compound | Receptor | Assay Type | Radioligand | Ki (nM) | Source |

| Aplysamine-1 | Human H3 | Radioligand Binding | [3H]-Nα-methylhistamine | 30 ± 4 | [2] |

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is canonically coupled to the Gi/o family of G proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. H3R activation can also modulate other downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway. As an antagonist, Aplysamine-1 blocks the binding of histamine to the H3 receptor, thereby preventing the initiation of this inhibitory signaling cascade and leading to an increase in histamine release from histaminergic neurons.

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Protocols

Detailed experimental protocols for the characterization of Aplysamine-1 are provided below. While the specific functional assay protocol for Aplysamine-1 is not available in the primary literature, a representative protocol for a common H3R functional assay is described.

Radioligand Binding Assay (Inferred Protocol)

This protocol is inferred from the primary publication by Swanson et al. (2006) and general methodologies for H3 receptor binding assays.

Objective: To determine the binding affinity (Ki) of Aplysamine-1 for the human histamine H3 receptor.

Materials:

-

Membranes: CHO or HEK293 cell membranes stably expressing the human histamine H3 receptor.

-

Radioligand: [3H]-Nα-methylhistamine.

-

Non-specific binding control: Histamine or a known high-affinity H3R ligand (e.g., clobenpropit) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: Aplysamine-1 at various concentrations.

-

Instrumentation: Scintillation counter, filter plates (e.g., 96-well GF/C).

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of Aplysamine-1 in assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, [3H]-Nα-methylhistamine (at a concentration near its Kd), and either assay buffer (for total binding), non-specific binding control, or varying concentrations of Aplysamine-1.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of Aplysamine-1 by fitting the displacement data to a one-site competition model using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Radioligand Binding Assay Workflow.

[35S]GTPγS Binding Assay (Representative Protocol)

Objective: To determine the functional activity of Aplysamine-1 as an antagonist or inverse agonist at the human histamine H3 receptor.

Materials:

-

Membranes: CHO or HEK293 cell membranes expressing the human H3 receptor.

-

Radioligand: [35S]GTPγS.

-

Agonist: A potent H3R agonist (e.g., R-α-methylhistamine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP: To regulate basal G protein activity.

-

Test Compound: Aplysamine-1.

-

Instrumentation: Scintillation counter, filter plates.

Procedure:

-

Membrane Preparation: Pre-incubate cell membranes with GDP on ice.

-

Assay Setup: In a 96-well plate, combine the pre-incubated membranes, [35S]GTPγS, and the test compound (Aplysamine-1) at various concentrations in the presence of a fixed concentration of the H3R agonist (typically the EC80 concentration).

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Harvesting: Stop the reaction by rapid filtration through a GF/B filter plate, followed by washing with ice-cold buffer.

-

Scintillation Counting: Dry the filters, add scintillant, and quantify the bound [35S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the concentration of Aplysamine-1. Determine the IC50 value from the resulting concentration-response curve. The Schild analysis can be used to determine the pA2 value, which represents the affinity of a competitive antagonist.

Caption: [35S]GTPγS Binding Assay Workflow.

Conclusion

Aplysamine-1 is a marine-derived natural product with confirmed high-affinity antagonism at the human histamine H3 receptor.[2] Its non-imidazole structure makes it a compelling lead compound for the development of novel therapeutics targeting the H3 receptor for the treatment of various CNS disorders. This guide provides the foundational pharmacological data and experimental context for Aplysamine-1. Further research to elucidate its functional activity profile and in vivo efficacy is warranted to fully explore its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Aplysamine-1 and related analogs as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. article.imrpress.com [article.imrpress.com]

- 4. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Site-Directed Mutagenesis and Chimeric Receptors in the Study of Receptor-Ligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 6. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

Aplysamine-1: A Marine-Derived Histamine H3 Receptor Antagonist with Therapeutic Potential

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Aplysamine-1, a bromotyrosine-derived natural product isolated from marine sponges, has emerged as a promising lead compound in the development of therapeutics targeting the histamine H3 receptor (H3R). This document provides a comprehensive technical overview of the current state of knowledge regarding Aplysamine-1, with a focus on its potential therapeutic applications. It details the pharmacological activity of Aplysamine-1 as a high-affinity H3R antagonist, outlines the signaling pathways modulated by this receptor, and presents relevant experimental methodologies. While in-depth preclinical and clinical data for Aplysamine-1 are not yet publicly available, this guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this marine-derived compound.

Introduction

The histamine H3 receptor, a presynaptic G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), plays a crucial role in modulating the release of histamine and other key neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin. As an autoreceptor, it provides negative feedback on histamine synthesis and release. As a heteroreceptor, it inhibits the release of other neurotransmitters. This dual regulatory function positions the H3 receptor as an attractive therapeutic target for a range of neurological and psychiatric disorders. Antagonists of the H3 receptor are of particular interest as they enhance the release of these neurotransmitters, thereby offering potential therapeutic benefits in conditions characterized by cognitive deficits and arousal dysregulation.

Aplysamine-1 is a marine natural product that has been identified as a potent histamine H3 receptor antagonist.[1] Its unique chemical structure and high affinity for the H3 receptor make it a valuable scaffold for the design and synthesis of novel CNS-acting drugs.

Chemical and Physical Properties of Aplysamine-1

Aplysamine-1 is a bromotyrosine derivative with the following chemical identity:

| Property | Value |

| IUPAC Name | 3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]-N,N-dimethylpropan-1-amine |

| Molecular Formula | C15H24Br2N2O |

| Molecular Weight | 408.17 g/mol |

| PubChem CID | 362025 |

Pharmacological Profile: Histamine H3 Receptor Antagonism

The primary pharmacological activity of Aplysamine-1 identified to date is its potent antagonism of the human histamine H3 receptor.

Receptor Binding Affinity

In vitro studies have demonstrated that Aplysamine-1 exhibits high-affinity binding to the human histamine H3 receptor.[1] The binding affinity is a critical parameter for assessing the potential of a compound as a drug candidate.

| Compound | Receptor | Binding Affinity (Ki) |

| Aplysamine-1 | Human H3 | 30 ± 4 nM |

Table 1: In vitro binding affinity of Aplysamine-1 for the human histamine H3 receptor.[1]

Potential Therapeutic Applications

The antagonist activity of Aplysamine-1 at the H3 receptor suggests its potential utility in treating a variety of CNS disorders. By blocking the inhibitory effect of the H3 receptor, Aplysamine-1 can increase the synaptic levels of several neurotransmitters, which may lead to improvements in cognitive function, wakefulness, and attention.

Cognitive Disorders (e.g., Alzheimer's Disease)

A hallmark of Alzheimer's disease is the deficit in cholinergic and other neurotransmitter systems. By increasing the release of acetylcholine and norepinephrine, H3 receptor antagonists hold promise for improving cognitive function in these patients.

Sleep-Wake Disorders (e.g., Narcolepsy)

The histaminergic system is a key regulator of wakefulness. H3 receptor antagonists, by promoting the release of histamine in the brain, can enhance wakefulness and are therefore being investigated for the treatment of disorders of excessive daytime sleepiness, such as narcolepsy.

Attention-Deficit/Hyperactivity Disorder (ADHD)

The pathophysiology of ADHD is thought to involve dysregulation of dopaminergic and noradrenergic pathways. By increasing the release of these neurotransmitters in the prefrontal cortex, H3 receptor antagonists may offer a novel therapeutic approach for managing the core symptoms of ADHD.

Signaling Pathways

Aplysamine-1, as a histamine H3 receptor antagonist, modulates downstream signaling cascades by preventing the receptor's activation by endogenous histamine. The H3 receptor is a member of the Gi/o protein-coupled receptor family.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of Aplysamine-1 are not extensively available in the public domain. The following sections provide representative methodologies for key in vitro assays used to characterize histamine H3 receptor antagonists.

Radioligand Binding Assay (Representative Protocol)

This assay is used to determine the binding affinity (Ki) of a test compound for the histamine H3 receptor.

Objective: To measure the displacement of a radiolabeled ligand from the H3 receptor by Aplysamine-1.

Materials:

-

Membrane preparations from cells stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-N-α-methylhistamine.

-

Non-specific binding control: High concentration of an unlabeled H3 receptor ligand (e.g., R-α-methylhistamine).

-

Test compound: Aplysamine-1 at various concentrations.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Thaw the cell membrane preparations on ice.

-

In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Dry the filters and add a scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value for Aplysamine-1. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional Assay: GTPγS Binding (Representative Protocol)

This assay measures the functional activity of a compound at a G protein-coupled receptor by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. For an antagonist like Aplysamine-1, this assay would be used to measure its ability to inhibit agonist-stimulated [35S]GTPγS binding.

Objective: To determine the potency of Aplysamine-1 in inhibiting agonist-induced G protein activation.

Materials:

-

Membrane preparations from cells expressing the human H3 receptor.

-

H3 receptor agonist (e.g., R-α-methylhistamine).

-

[35S]GTPγS.

-

GDP.

-

Test compound: Aplysamine-1 at various concentrations.

-

Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4.

Procedure:

-

Pre-incubate cell membranes with Aplysamine-1 at various concentrations.

-

Add the H3 receptor agonist to stimulate the receptor.

-

Add [35S]GTPγS and GDP to the reaction mixture.

-

Incubate at 30°C for a defined period.

-

Terminate the reaction by rapid filtration.

-

Wash the filters and measure the bound radioactivity by scintillation counting.

-

Determine the IC50 value of Aplysamine-1 for the inhibition of agonist-stimulated [35S]GTPγS binding.

Conclusion and Future Directions

Aplysamine-1 represents a valuable natural product lead with high affinity for the histamine H3 receptor. Its antagonist properties make it a compelling candidate for further investigation into its therapeutic potential for a range of CNS disorders, including cognitive impairments, narcolepsy, and ADHD. To date, the publicly available data on Aplysamine-1 is limited to its in vitro binding affinity. Future research should focus on:

-

Comprehensive in vitro functional characterization: Determining the potency of Aplysamine-1 in functional assays such as GTPγS binding and cAMP accumulation is crucial to confirm its antagonist activity and to understand its efficacy.

-

In vivo preclinical studies: Evaluating the pharmacokinetic profile, brain penetrance, and efficacy of Aplysamine-1 in relevant animal models of cognitive and sleep-wake disorders is a critical next step.

-

Selectivity profiling: Assessing the binding of Aplysamine-1 to other receptors to determine its selectivity and potential for off-target effects.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of Aplysamine-1 to optimize its potency, selectivity, and pharmacokinetic properties.

The exploration of Aplysamine-1 and its derivatives could pave the way for a new class of marine-derived therapeutics for challenging neurological and psychiatric conditions.

References

Aplysamine-1: An In-Depth Review of In Vitro and In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplysamine-1, a bromotyrosine-derived secondary metabolite isolated from marine sponges, has emerged as a compound of interest due to its notable activity at the histamine H3 receptor. This technical guide provides a comprehensive review of the available in vitro and limited in vivo data on Aplysamine-1, with a focus on its potential as a pharmacological tool and therapeutic lead. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows.

In Vitro Studies

The primary pharmacological characteristic of Aplysamine-1 identified in the literature is its potent antagonism of the human histamine H3 receptor.

Quantitative Data

The binding affinity of Aplysamine-1 for the human histamine H3 receptor has been determined through radioligand binding assays.

| Compound | Receptor | Assay Type | Parameter | Value (nM) |

| Aplysamine-1 | Human Histamine H3 | Radioligand Binding | Ki | 30 ± 4[1][2] |

Experimental Protocols

While specific, detailed protocols for the evaluation of Aplysamine-1 are not extensively published, the determination of its Ki value would have followed a standardized radioligand competition binding assay protocol.

Radioligand Competition Binding Assay (Hypothetical Protocol for Aplysamine-1)

-

Cell Culture and Membrane Preparation:

-

HEK293 or CHO cells stably expressing the human histamine H3 receptor are cultured under standard conditions.

-

Cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

-

-

Competition Binding Assay:

-

A constant concentration of a radiolabeled H3 receptor antagonist (e.g., [3H]-R-α-methylhistamine) is incubated with the receptor-containing membranes.

-

Increasing concentrations of unlabeled Aplysamine-1 are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known, potent H3 receptor antagonist (e.g., clobenpropit).

-

-

Incubation and Detection:

-

The assay plates are incubated to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

The filters are washed to remove unbound radioligand.

-

The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value of Aplysamine-1 (the concentration that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

In Vivo Studies

As of the latest available literature, there are no published in vivo studies specifically investigating Aplysamine-1. However, based on its potent in vitro activity as a histamine H3 receptor antagonist, several established animal models could be employed to evaluate its potential physiological effects. Histamine H3 receptor antagonists are known to have wake-promoting and pro-cognitive effects.[3][4][5]

Potential Experimental Protocols for In Vivo Evaluation

Animal Models of Cognition and Wakefulness

-

Novel Object Recognition Test: This test assesses learning and memory in rodents. The animal is familiarized with two identical objects. After a retention interval, one of the objects is replaced with a novel one. Animals with intact memory will spend more time exploring the novel object. The effect of Aplysamine-1 on cognitive performance would be evaluated by administering the compound prior to the familiarization or testing phase.

-

Morris Water Maze: This is a classic test for spatial learning and memory. Animals are trained to find a hidden platform in a pool of water. The time taken to find the platform (escape latency) over several trials is a measure of learning. The effect of Aplysamine-1 on spatial memory would be assessed by its impact on escape latency and the time spent in the target quadrant during a probe trial where the platform is removed.

-

Electroencephalography (EEG) for Wakefulness: To assess wake-promoting effects, animals would be implanted with EEG electrodes. Following administration of Aplysamine-1, changes in sleep-wake states (e.g., increased wakefulness, reduced slow-wave sleep) would be monitored and quantified.

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. As an antagonist, Aplysamine-1 would block the constitutive activity of the receptor and the binding of the endogenous agonist, histamine. This leads to the disinhibition of adenylyl cyclase, resulting in an increase in intracellular cAMP levels. Furthermore, as an autoreceptor on histaminergic neurons, its blockade enhances the synthesis and release of histamine.[4][5]

Caption: Aplysamine-1 antagonism of the histamine H3 receptor signaling pathway.

Experimental Workflow for In Vitro Radioligand Binding Assay

The following diagram illustrates a typical workflow for determining the binding affinity of a compound like Aplysamine-1.

Caption: Workflow for determining the Ki of Aplysamine-1.

Conclusion

Aplysamine-1 is a potent in vitro antagonist of the human histamine H3 receptor. While this presents a promising profile for potential therapeutic applications in cognitive and sleep disorders, a significant gap in the understanding of this compound lies in the absence of published in vivo data. Further research is warranted to elucidate its pharmacokinetic properties, in vivo efficacy, and safety profile to fully assess its potential as a drug development candidate. The experimental frameworks outlined in this guide provide a roadmap for such future investigations.

References

- 1. Aplysamine-1 and related analogs as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Aplysamine-1 Research: A Technical Guide for Scientists

Aplysamine-1, a brominated tyrosine-derived metabolite isolated from marine sponges, has emerged as a significant pharmacological tool due to its potent and selective antagonism of the histamine H3 receptor. This technical guide provides a comprehensive literature review of Aplysamine-1, focusing on its discovery, biological activity, and the experimental methodologies used in its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of G-protein coupled receptors and the development of novel therapeutics.

Introduction and Discovery

Aplysamine-1 is a natural product first reported to be isolated from a marine sponge of the genus Aplysina.[1] Its discovery was part of a broader effort to identify novel bioactive compounds from marine organisms. The chemical structure of Aplysamine-1 was elucidated as 3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]-N,N-dimethylpropan-1-amine, with the molecular formula C15H24Br2N2O.[1] Subsequent research focused on its synthesis and biological evaluation, which identified it as a potent antagonist of the histamine H3 receptor.[1]

Biological Activity and Quantitative Data

The primary and most well-documented biological activity of Aplysamine-1 is its high-affinity binding to the human histamine H3 receptor.[1] As an antagonist, it blocks the receptor's activity. The quantitative data for the binding affinity of Aplysamine-1 is summarized in the table below. To date, there is a lack of published data on other significant biological activities of Aplysamine-1 itself, although other derivatives of aplysamine have shown a range of activities including antibacterial and anticholinesterase properties.

| Target | Assay Type | Organism | Parameter | Value | Reference |

| Histamine H3 Receptor | Radioligand Binding Assay | Human | Ki | 30 ± 4 nM | [1] |

Table 1: Quantitative Biological Activity Data for Aplysamine-1

Histamine H3 Receptor Signaling Pathway

Aplysamine-1 exerts its effects by antagonizing the histamine H3 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The H3 receptor is constitutively active and primarily couples to the Gi/o family of G-proteins. As an antagonist, Aplysamine-1 blocks the downstream signaling cascades initiated by H3 receptor activation.

Figure 1: General signaling pathway of the Histamine H3 Receptor antagonized by Aplysamine-1.

Experimental Protocols

The following is a detailed methodology for the key experiment used to characterize Aplysamine-1's biological activity, based on the likely procedures used in the primary literature.[1]

Histamine H3 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound (Aplysamine-1) to the histamine H3 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-N-α-methylhistamine or another suitable H3 receptor radioligand.

-

Test Compound: Aplysamine-1, dissolved in an appropriate solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a known H3 receptor ligand (e.g., unlabeled histamine or clobenpropit).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail: A liquid scintillation fluid compatible with the filter mats.

-

Instrumentation: 96-well filter plates (e.g., GF/C), a cell harvester, and a liquid scintillation counter.

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of Aplysamine-1. For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and the non-specific binding control. Total assay volume is typically 200-250 µL.

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Termination of Binding: The binding reaction is terminated by rapid filtration through the filter plates using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: The filter mats are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 value (the concentration of Aplysamine-1 that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Experimental workflow for the Histamine H3 Receptor radioligand binding assay.

Conclusion and Future Directions